molecular formula C13H9Cl3 B3150013 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene CAS No. 68240-59-5

1,2-Dichloro-4-[chloro(phenyl)methyl]benzene

Cat. No.: B3150013
CAS No.: 68240-59-5
M. Wt: 271.6 g/mol
InChI Key: FPISRTHJTGDRRY-UHFFFAOYSA-N
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Description

“1,2-Dichloro-4-[chloro(phenyl)methyl]benzene” is a chemical compound with the linear formula C13H9Cl3 . It is a derivative of benzene, which consists of two adjacent chlorine atoms .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C13H9Cl3 . The exact 3D structure is not provided in the retrieved sources.

Scientific Research Applications

  • Friedel-Crafts Chemistry : In a study by Albar, Khalaf, and Bahaffi (1997), it was found that the alkylation of benzene with related compounds can lead to various alkylation products, demonstrating the significance of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene in this type of chemistry (Albar, Khalaf, & Bahaffi, 1997).

  • Stereochemistry of Reactions : Segi et al. (1982) explored the Friedel-Crafts alkylation of benzene, demonstrating the formation of various optically active by-products, indicating the potential of this compound in studying stereochemical aspects of organic reactions (Segi et al., 1982).

  • Synthesis of Triazoles : Hu et al. (2008) reported an efficient method for synthesizing triazoles using compounds closely related to this compound, highlighting its role in the synthesis of complex organic structures (Hu et al., 2008).

  • Complexation with Anions : Gono and Tamagaki (2003) investigated the anion complexation ability of a compound structurally similar to this compound, finding selective complexation with certain anions (Gono & Tamagaki, 2003).

  • Synthesis of Benzodiazepine Derivatives : Lyukshenko, Nikitin, and Morozhenko (2019) developed a new method for synthesizing benzodiazepine derivatives, showcasing the potential of this compound in pharmaceutical chemistry (Lyukshenko, Nikitin, & Morozhenko, 2019).

Mechanism of Action

Target of Action

The primary target of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a two-step mechanism known as Electrophilic Aromatic Substitution .

Biochemical Pathways

It is known that the compound can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that it may affect pathways involving aromatic compounds.

Pharmacokinetics

Its molecular weight is 27157 , which may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the resulting intermediate .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound is sensitive to light , which may affect its stability and efficacy. Additionally, its solubility in chloroform and ethyl acetate suggests that its action may be influenced by the presence of these solvents.

Properties

IUPAC Name

1,2-dichloro-4-[chloro(phenyl)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPISRTHJTGDRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Dichloro-4-[chloro(phenyl)methyl]benzene
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1,2-Dichloro-4-[chloro(phenyl)methyl]benzene
Reactant of Route 3
1,2-Dichloro-4-[chloro(phenyl)methyl]benzene
Reactant of Route 4
1,2-Dichloro-4-[chloro(phenyl)methyl]benzene

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